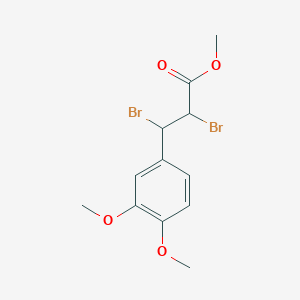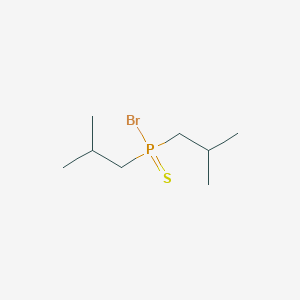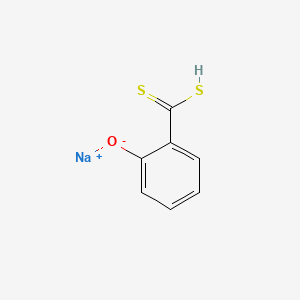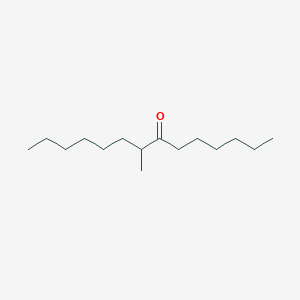
Barium dibenzylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium dibenzylphosphate is an organophosphorus compound with the chemical formula Ba(C₆H₅CH₂O)₂PO₂. It is a barium salt of dibenzylphosphoric acid and is known for its applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium dibenzylphosphate can be synthesized through a reaction between barium chloride and dibenzylphosphoric acid. The reaction typically occurs in an aqueous medium, where barium chloride reacts with dibenzylphosphoric acid to form this compound and hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Barium dibenzylphosphate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dibenzylphosphate group is replaced by other nucleophiles.
Precipitation Reactions: It can form precipitates when reacted with certain anions, such as sulfate or carbonate ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents under mild conditions.
Precipitation: Reagents such as sodium sulfate or sodium carbonate are used to precipitate this compound from aqueous solutions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine may produce an amine-substituted phosphate.
Precipitation Reactions: The major product is typically a solid precipitate of this compound.
Applications De Recherche Scientifique
Barium dibenzylphosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Materials Science: It is utilized in the synthesis of nanostructured materials and as a component in the fabrication of advanced materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of barium dibenzylphosphate involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a source of dibenzylphosphate ions, which can participate in various substitution and precipitation reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl Phosphate: Similar to barium dibenzylphosphate but without the barium ion. It is used in similar applications but may have different reactivity and properties.
Barium Phosphate: A related compound where the phosphate group is not substituted with benzyl groups. It has different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both barium and dibenzylphosphate groups, which confer specific chemical properties and reactivity. Its ability to participate in both substitution and precipitation reactions makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
6332-68-9 |
|---|---|
Formule moléculaire |
C28H28BaO8P2 |
Poids moléculaire |
691.8 g/mol |
Nom IUPAC |
barium(2+);dibenzyl phosphate |
InChI |
InChI=1S/2C14H15O4P.Ba/c2*15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,15,16);/q;;+2/p-2 |
Clé InChI |
LUTXTFZWEOYQTF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)



![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)





![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)



